

Discovery and characterization of 1,3,5-Trihydroxy-4-prenylxanthone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,3,5-Trihydroxy-4-prenylxanthone

Cat. No.: B15610584

[Get Quote](#)

An In-depth Technical Guide on 1,3,5-Trihydroxy-4-prenylxanthone

For Researchers, Scientists, and Drug Development Professionals

Abstract

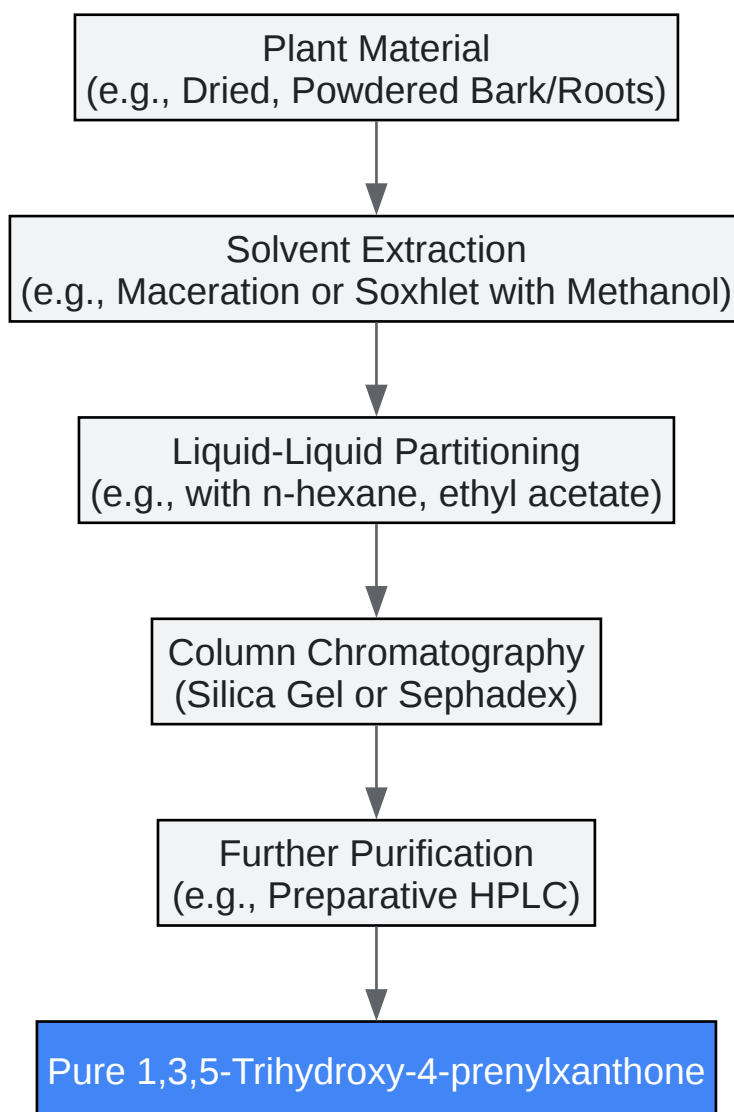
1,3,5-Trihydroxy-4-prenylxanthone is a naturally occurring prenylated xanthone that has demonstrated a range of significant biological activities. Isolated from plant species such as *Erythrina variegata* and *Maclura cochinchinensis*, this compound has attracted interest for its potential therapeutic applications.[1] This technical guide provides a comprehensive overview of the discovery, structural characterization, and key biological functions of **1,3,5-Trihydroxy-4-prenylxanthone**, with a focus on its roles as a phosphodiesterase type 5 (PDE5) inhibitor, a Na⁺/H⁺ exchanger inhibitor, and a modulator of inflammatory pathways. Detailed experimental protocols and spectroscopic data are presented to facilitate further research and drug development efforts.

Discovery and Isolation

1,3,5-Trihydroxy-4-prenylxanthone has been isolated from various plant sources, notably from the bark of *Erythrina variegata* and the roots of *Maclura cochinchinensis*. [2] The isolation process typically involves solvent extraction of the plant material followed by a series of chromatographic separations to purify the compound.

General Isolation Workflow

The isolation of **1,3,5-Trihydroxy-4-prenylxanthone** generally follows a standard phytochemical workflow designed to separate compounds based on their polarity.



[Click to download full resolution via product page](#)

Caption: General workflow for the isolation of **1,3,5-Trihydroxy-4-prenylxanthone**.

Structural Characterization

The chemical structure of **1,3,5-Trihydroxy-4-prenylxanthone** consists of a xanthone core substituted with three hydroxyl groups at positions 1, 3, and 5, and a prenyl group at position 4.

Its molecular formula is C₁₈H₁₆O₅, and its molecular weight is 312.32 g/mol .

Physicochemical Properties

Property	Value
Molecular Formula	C ₁₈ H ₁₆ O ₅
Molecular Weight	312.32 g/mol
Appearance	Yellow solid
Solubility	Soluble in methanol, ethanol, DMSO, and other organic solvents.[3]

Spectroscopic Data

The structural elucidation of **1,3,5-Trihydroxy-4-prenylxanthone** is confirmed through various spectroscopic techniques. The following tables summarize typical spectral data for this class of compounds.

Table 2: ¹H-NMR Spectral Data (Typical)

Proton	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-2	~6.2-6.4	d	~2.0
H-6	~7.2-7.4	t	~8.0
H-7	~6.8-7.0	d	~8.0
H-8	~7.6-7.8	d	~8.0
H-1'	~3.3-3.5	d	~7.0
H-2'	~5.2-5.4	t	~7.0
CH ₃ -4'	~1.7-1.8	s	
CH ₃ -5'	~1.6-1.7	s	
1-OH	~13.0-14.0	s	
3-OH	br s		
5-OH	br s		

Table 3: ¹³C-NMR Spectral Data (Typical)

Carbon	Chemical Shift (δ , ppm)
C-1	~161-163
C-2	~97-99
C-3	~164-166
C-4	~108-110
C-4a	~155-157
C-5	~145-147
C-6	~122-124
C-7	~117-119
C-8	~126-128
C-8a	~120-122
C-9	~180-182
C-9a	~102-104
C-1'	~22-24
C-2'	~122-124
C-3'	~131-133
C-4'	~25-27
C-5'	~17-19

Table 4: Mass Spectrometry, UV-Vis, and IR Spectral Data

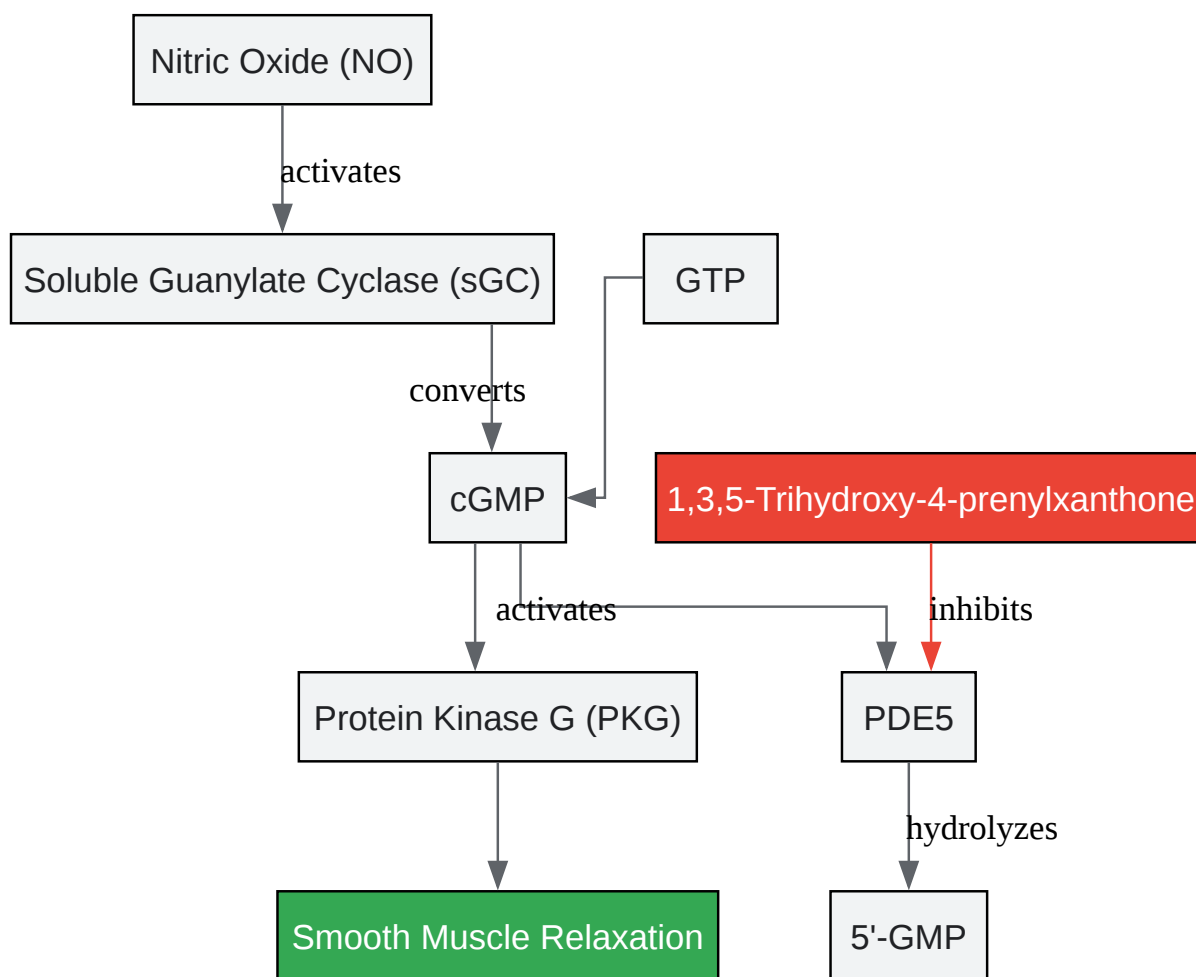
Spectroscopic Technique	Key Data
Mass Spectrometry (MS)	[M+H] ⁺ at m/z 313
UV-Vis Spectroscopy (in MeOH)	λ_{max} at ~245, 260, 315, 360 nm
Infrared (IR) Spectroscopy (KBr)	ν_{max} at ~3400 (O-H), 1650 (C=O, chelated), 1610, 1580 (C=C aromatic) cm ⁻¹

Biological Activities and Mechanisms of Action

1,3,5-Trihydroxy-4-prenylxanthone exhibits several noteworthy biological activities, positioning it as a compound of interest for drug discovery.

Phosphodiesterase Type 5 (PDE5) Inhibition

This compound has been identified as a potent inhibitor of PDE5 with an IC₅₀ value of 3.0 μM . [2][4] PDE5 is a key enzyme in the cGMP-specific signaling pathway. Inhibition of PDE5 leads to an increase in intracellular cyclic guanosine monophosphate (cGMP) levels, resulting in smooth muscle relaxation and vasodilation. This mechanism suggests potential therapeutic applications in conditions such as erectile dysfunction and pulmonary hypertension.



[Click to download full resolution via product page](#)

Caption: PDE5 signaling pathway and inhibition by **1,3,5-Trihydroxy-4-prenylxanthone**.

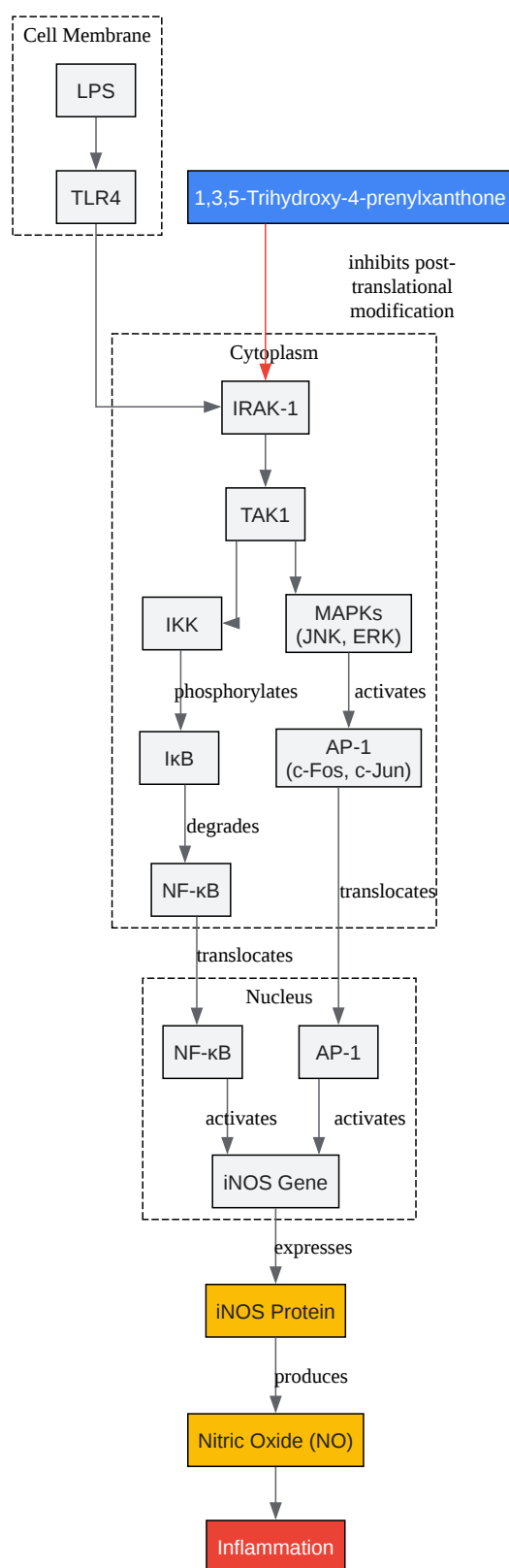
Na⁺/H⁺ Exchanger Inhibition

1,3,5-Trihydroxy-4-prenylxanthone acts as an inhibitor of the Na⁺/H⁺ exchange system, with a minimum inhibitory concentration of 10 µg/mL.[2] The Na⁺/H⁺ exchanger is a transmembrane protein involved in the regulation of intracellular pH and cell volume. Its inhibition can have implications in various physiological and pathological processes, including cardiac hypertrophy and ischemia-reperfusion injury.[5]

Anti-inflammatory Activity

The compound demonstrates significant anti-inflammatory properties by suppressing the lipopolysaccharide (LPS)-induced production of nitric oxide (NO) in RAW264.7 macrophages. [2] This effect is mediated through the downregulation of inducible nitric oxide synthase (iNOS) expression.

The anti-inflammatory mechanism of **1,3,5-Trihydroxy-4-prenylxanthone** involves the inhibition of key inflammatory signaling pathways. It has been shown to suppress LPS-induced iNOS expression by interfering with the post-translational modification of IRAK-1, which in turn blocks the TAK1-mediated activation of IKK and MAPKs.[2] This ultimately leads to the downregulation of NF- κ B and AP-1 activation.[2] Specifically, it abolishes IKK phosphorylation, I κ B degradation, and subsequent NF- κ B nuclear translocation.[2] Furthermore, it suppresses the nuclear levels of c-Fos and c-Jun, the major components of AP-1, and the phosphorylation of upstream signaling molecules such as JNK and ERK.[6]



[Click to download full resolution via product page](#)

Caption: Inhibition of NF-κB and AP-1 signaling by **1,3,5-Trihydroxy-4-prenylxanthone**.

Experimental Protocols

Isolation of 1,3,5-Trihydroxy-4-prenylxanthone from *Erythrina variegata*

- **Extraction:** The dried and powdered bark of *Erythrina variegata* is extracted with methanol at room temperature. The solvent is then evaporated under reduced pressure to obtain a crude methanol extract.
- **Solvent Partitioning:** The crude extract is suspended in water and successively partitioned with n-hexane, ethyl acetate, and n-butanol.
- **Column Chromatography:** The ethyl acetate fraction is subjected to silica gel column chromatography, eluting with a gradient of n-hexane and ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC).
- **Further Purification:** Fractions containing the target compound are combined and further purified by Sephadex LH-20 column chromatography and/or preparative high-performance liquid chromatography (HPLC) to yield pure **1,3,5-Trihydroxy-4-prenylxanthone**.

PDE5 Inhibition Assay

- **Reaction Mixture:** Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, and the PDE5 enzyme.
- **Incubation with Inhibitor:** Add **1,3,5-Trihydroxy-4-prenylxanthone** at various concentrations to the reaction mixture and incubate for a specified time (e.g., 15 minutes) at 37°C.
- **Initiation of Reaction:** Add the substrate, cGMP, to initiate the enzymatic reaction.
- **Termination and Detection:** After a defined incubation period (e.g., 30 minutes), terminate the reaction. The amount of remaining cGMP or the product, GMP, can be quantified using various methods, such as radioimmunoassay, enzyme-linked immunosorbent assay (ELISA), or a fluorescence polarization-based assay.^[7]
- **IC₅₀ Determination:** Calculate the percentage of inhibition at each concentration and determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the

inhibitor concentration.

Na⁺/H⁺ Exchanger Inhibition Assay

- **Cell Loading:** Load appropriate cells (e.g., platelets or cardiomyocytes) with a pH-sensitive fluorescent dye (e.g., BCECF-AM).
- **Acidification:** Induce intracellular acidification by a prepulse with an ammonium chloride solution.
- **pH Recovery:** Monitor the recovery of intracellular pH upon removal of the ammonium chloride and the addition of a sodium-containing buffer. This recovery is mediated by the Na⁺/H⁺ exchanger.
- **Inhibition Measurement:** Perform the pH recovery experiment in the presence and absence of **1,3,5-Trihydroxy-4-prenylxanthone**. The rate of pH recovery is indicative of the Na⁺/H⁺ exchanger activity.
- **Data Analysis:** Compare the rates of pH recovery to determine the inhibitory effect of the compound.

Anti-inflammatory Activity in RAW264.7 Macrophages

- **Cell Culture:** Culture RAW264.7 murine macrophage cells in DMEM supplemented with 10% fetal bovine serum and antibiotics.
- **Cell Treatment:** Seed the cells in 96-well plates and allow them to adhere. Pre-treat the cells with various concentrations of **1,3,5-Trihydroxy-4-prenylxanthone** (e.g., 10-30 µM) for a specified time (e.g., 1 hour).^[2]
- **LPS Stimulation:** Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a designated period (e.g., 18-24 hours).^[2]
- **Nitric Oxide Measurement:** Collect the cell culture supernatant and measure the concentration of nitrite, a stable metabolite of NO, using the Griess reagent.
- **Cell Viability Assay:** Perform an MTT or similar assay to ensure that the observed reduction in NO production is not due to cytotoxicity of the compound.

Western Blot Analysis for Signaling Pathway Components

- **Protein Extraction:** After treatment with **1,3,5-Trihydroxy-4-prenylxanthone** and/or LPS, lyse the RAW264.7 cells and extract the total protein.
- **Protein Quantification:** Determine the protein concentration of each sample using a Bradford or BCA assay.
- **SDS-PAGE:** Separate the proteins based on molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- **Protein Transfer:** Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
- **Immunoblotting:** Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-IKK, IκB, NF-κB, phospho-JNK, phospho-ERK).
- **Detection:** Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Electrophoretic Mobility Shift Assay (EMSA) for NF-κB DNA Binding

- **Nuclear Protein Extraction:** Following cell treatment, isolate the nuclear proteins from RAW264.7 cells.
- **Probe Labeling:** Label a double-stranded oligonucleotide probe containing the NF-κB consensus binding sequence with a radioactive isotope (e.g., ^{32}P) or a non-radioactive label.
- **Binding Reaction:** Incubate the labeled probe with the nuclear extracts in a binding buffer.
- **Electrophoresis:** Separate the protein-DNA complexes from the free probe on a non-denaturing polyacrylamide gel.

- Detection: Visualize the bands by autoradiography (for radioactive probes) or other appropriate detection methods. A "shift" in the mobility of the probe indicates the formation of a protein-DNA complex.

Conclusion

1,3,5-Trihydroxy-4-prenylxanthone is a promising natural product with a diverse pharmacological profile. Its inhibitory effects on PDE5 and the Na⁺/H⁺ exchanger, coupled with its potent anti-inflammatory activity through the modulation of the NF-κB and AP-1 signaling pathways, highlight its potential for the development of new therapeutic agents. The detailed methodologies provided in this guide are intended to support further research into the characterization and application of this valuable bioactive compound. Further in-vivo studies are warranted to fully elucidate its therapeutic potential and safety profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Inhibition of Na⁺-H⁺ exchange as a mechanism of rapid cardioprotection by resveratrol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Challenges with Methods for Detecting and Studying the Transcription Factor Nuclear Factor Kappa B (NF-κB) in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Electrophoretic mobility shift assay analysis of NF-κB DNA binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Study of Tetrahydroxylated Anthraquinones—Potential Tool to Assess Degradation of Anthocyanins Rich Food - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Discovery and characterization of 1,3,5-Trihydroxy-4-prenylxanthone]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b15610584#discovery-and-characterization-of-1-3-5-trihydroxy-4-prenylxanthone>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com